
(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound belongs to a class of compounds that have been synthesized and structurally analyzed for their potential applications in various fields of scientific research. For instance, derivatives of quinazolinone, similar to the target compound, have been synthesized through reactions involving key functional groups and analyzed using techniques like IR, NMR, and mass spectrometry. These compounds have shown promise in various biological activities, highlighting the significance of structural analysis in understanding their potential uses (Hayun et al., 2012).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have been extensively studied for their antimicrobial and antifungal properties. Compounds with structural similarities to the target molecule have been synthesized and evaluated against a variety of bacterial and fungal strains, demonstrating significant antimicrobial and antifungal activities. These studies contribute to the understanding of the potential therapeutic applications of these compounds in treating infections (Patel & Shaikh, 2011; Desai et al., 2007).
Antioxidant Activities
The evaluation of antioxidant activities is another significant area of research for compounds within this class. Studies have shown that certain quinazolinone derivatives exhibit remarkable antioxidant capabilities, suggesting their potential use in preventing oxidative stress-related diseases. This area of research highlights the versatility of these compounds in scientific applications, beyond their antimicrobial and antifungal properties (Kurt et al., 2015).
Anti-inflammatory and Analgesic Properties
Research has also extended into the anti-inflammatory and analgesic properties of quinazolinone derivatives. Synthesis and evaluation of new compounds have demonstrated their potential as effective agents in reducing inflammation and pain, underscoring the broad therapeutic applications of these molecules in medical research (Farag et al., 2012).
Novel Synthesis Approaches
Innovative synthesis methods for creating quinazolinone derivatives, including green synthesis techniques, have been explored to improve the efficiency and environmental friendliness of producing these compounds. These approaches not only offer new pathways for compound synthesis but also align with the growing emphasis on sustainability in scientific research (Han et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-chloroaniline with 2-methoxyethyl isocyanate to form 1-(4-chlorophenyl)-3-(2-methoxyethyl)urea. This intermediate is then reacted with 2,3-dihydro-2-oxo-4(1H)-quinazolinylidene to form the final product.", "Starting Materials": [ "4-chloroaniline", "2-methoxyethyl isocyanate", "2,3-dihydro-2-oxo-4(1H)-quinazolinylidene" ], "Reaction": [ "Step 1: Condensation of 4-chloroaniline with 2-methoxyethyl isocyanate in the presence of a base such as triethylamine to form 1-(4-chlorophenyl)-3-(2-methoxyethyl)urea.", "Step 2: Reaction of 1-(4-chlorophenyl)-3-(2-methoxyethyl)urea with 2,3-dihydro-2-oxo-4(1H)-quinazolinylidene in the presence of a catalyst such as trifluoroacetic acid to form (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Número CAS |
899984-29-3 |
Fórmula molecular |
C18H17ClN4O3 |
Peso molecular |
372.81 |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H17ClN4O3/c1-26-11-10-23-16(14-4-2-3-5-15(14)21-18(23)25)22-17(24)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H2,20,22,24) |
Clave InChI |
VITYZJDJCRMJNR-CJLVFECKSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


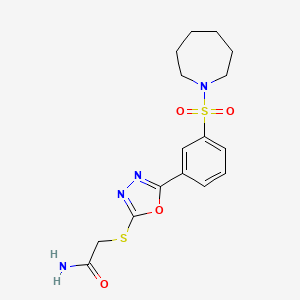


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide](/img/structure/B2638033.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2638034.png)
![(3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B2638036.png)
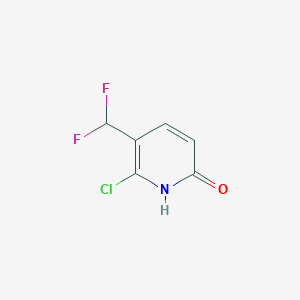
![N-{4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2638038.png)
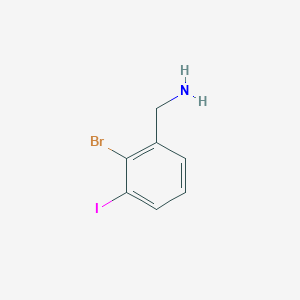
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2638041.png)

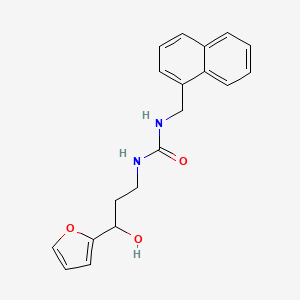
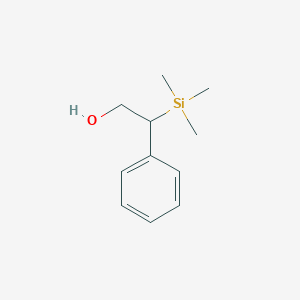
![(1Z)-2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B2638048.png)
